Methyl 4-chloro-3-methyl-4-oxobutanoate

Chiral Synthesis Pharmaceutical Intermediates Stereochemistry

Methyl 4-chloro-3-methyl-4-oxobutanoate (CAS 82923-97-5) is a racemic mixture of a 2-methyl-substituted γ-chloro-β-keto ester, with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol. The compound is also known as 3-methoxycarbonyl-2-methyl-propionic acid chloride.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
CAS No. 82923-97-5
Cat. No. B8723782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-methyl-4-oxobutanoate
CAS82923-97-5
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)C(=O)Cl
InChIInChI=1S/C6H9ClO3/c1-4(6(7)9)3-5(8)10-2/h4H,3H2,1-2H3
InChIKeyWRCFPABNOIMFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-3-methyl-4-oxobutanoate (CAS 82923-97-5): Chemical Identity and Baseline Characteristics


Methyl 4-chloro-3-methyl-4-oxobutanoate (CAS 82923-97-5) is a racemic mixture of a 2-methyl-substituted γ-chloro-β-keto ester, with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . The compound is also known as 3-methoxycarbonyl-2-methyl-propionic acid chloride . It features an ester, a ketone, and an acyl chloride functional group, classifying it as a chlorinated ester and a bifunctional building block . The presence of a chiral center at the 3-position means the compound exists as a racemic mixture of (R) and (S) enantiomers . Its key computed properties include a topological polar surface area of 43.4 Ų and a LogP (XlogP) of 1.1 . This compound is primarily used as a research chemical and an intermediate in organic synthesis, with reported applications in the preparation of pharmaceuticals and agrochemicals .

Why Methyl 4-chloro-3-methyl-4-oxobutanoate (82923-97-5) Cannot Be Substituted with Common Analogs


Generic substitution of methyl 4-chloro-3-methyl-4-oxobutanoate (CAS 82923-97-5) with its closest analogs is not feasible due to fundamental differences in structural features and, consequently, chemical reactivity. The most relevant comparators include methyl 4-chloroacetoacetate (CAS 32807-28-6), which lacks the 2-methyl group and has a different ketone/chloride substitution pattern ; its chiral resolved (R)-enantiomer (CAS 83509-05-1) ; and the unsaturated analog methyl 4-chloro-3-methyl-4-oxobut-2-enoate (CAS 61566-79-8) [1]. The presence or absence of the 2-methyl substituent, the oxidation state of the carbon backbone, and the stereochemistry (racemic vs. enantiopure) are not minor variations; they dictate the steric environment, electronic properties, and the stereochemical outcome of subsequent reactions. Therefore, substituting one for another without careful re-optimization will almost certainly lead to different reaction kinetics, altered yields, and the formation of different, often unwanted, stereoisomers or byproducts.

Methyl 4-chloro-3-methyl-4-oxobutanoate (82923-97-5): A Quantitative Guide to Differentiation vs. Key Analogs


Chiral Center and Synthetic Utility: Racemate (CAS 82923-97-5) vs. Enantiopure (R)-Isomer (CAS 83509-05-1)

The target compound, CAS 82923-97-5, is a racemic mixture of (R) and (S) enantiomers, whereas CAS 83509-05-1 is the specific (R)-enantiomer . The fundamental difference lies in their stereochemical purity. The racemate has one undefined stereocenter, while the (R)-isomer has one defined stereocenter . This is a critical distinction for any synthesis where stereochemical control is required. Using the racemate will produce a mixture of diastereomers in subsequent chiral reactions, which must then be separated, adding steps and cost. Using the enantiopure (R)-isomer allows for direct incorporation of the desired stereocenter into a target molecule, a common requirement in pharmaceutical development.

Chiral Synthesis Pharmaceutical Intermediates Stereochemistry

Molecular Weight and Formula: Differentiating the Target from the Dehydro Analog (CAS 61566-79-8)

A key differentiator is the oxidation state of the carbon backbone. The target compound, methyl 4-chloro-3-methyl-4-oxobutanoate (CAS 82923-97-5), has a fully saturated butanoate chain (C6H9ClO3, MW: 164.59) . In contrast, its close analog, methyl 4-chloro-3-methyl-4-oxobut-2-enoate (CAS 61566-79-8), possesses a double bond between carbons 2 and 3, resulting in a molecular formula of C6H7ClO3 and a lower molecular weight of 162.57 g/mol [1]. This structural difference of two hydrogen atoms significantly alters the compound's reactivity profile, particularly in reactions involving conjugate additions or cycloadditions where the α,β-unsaturated system of the analog would be the primary site of reaction.

Organic Synthesis Chemical Properties Intermediates

Physical State and Stability: Solid Racemate vs. Liquid Non-Methylated Analog (CAS 32807-28-6)

The physical form of a reagent has direct implications for its handling, storage, and use in automated synthesis platforms. The target compound, methyl 4-chloro-3-methyl-4-oxobutanoate, is reported as a yellow solid with a synthesis yielding 96% and a purity of 95% . Its non-methylated analog, methyl 4-chloroacetoacetate (CAS 32807-28-6), is a liquid with a density of 1.305 g/mL at 25 °C . Solids are generally preferred for long-term storage due to lower volatility and reduced risk of spillage, and they are more compatible with solid-dispensing robotic systems used in high-throughput experimentation.

Chemical Handling Storage Formulation

Reaction Yield Benchmark: A High-Yielding (96%) Procedure for Target Compound Synthesis

A reported synthesis of the target compound, methyl 4-chloro-3-methyl-4-oxobutanoate, demonstrates a high isolated yield of 96% from the corresponding carboxylic acid precursor . This established, high-yielding route provides a reliable benchmark for researchers looking to either synthesize the compound in-house or evaluate its synthetic accessibility. The procedure uses oxalyl dichloride and catalytic DMF in DCM at room temperature for 2 hours . While this does not directly compare the compound's reactivity to an analog, it provides quantitative evidence for the feasibility and efficiency of its preparation, which is a key factor in procurement decisions when considering custom synthesis versus purchase.

Synthetic Methodology Process Chemistry Yield Optimization

Differentiated Reactivity: Bifunctional Electrophile vs. Simple Chloroketone (Class-Level Inference)

Methyl 4-chloro-3-methyl-4-oxobutanoate functions as a 1,4-biselectrophile, possessing an acyl chloride and a β-ketoester group. Its non-methylated analog, methyl 4-chloroacetoacetate (CAS 32807-28-6), is a simpler γ-chloro-β-ketoester . The addition of a methyl group at the 3-position in the target compound increases steric bulk around the nucleophilic substitution site, which can improve regioselectivity in reactions with ambident nucleophiles. This class-level inference, based on established principles of organic chemistry, suggests that the target compound may offer advantages in building more complex, substituted molecular scaffolds compared to its simpler analog, particularly in the synthesis of heterocycles where substitution patterns are critical for biological activity.

Medicinal Chemistry Heterocycle Synthesis Reaction Selectivity

Computed Physicochemical Properties: A Differentiator from the Dichloro Analog (Methyl 3,4-dichloro-4-oxobutanoate)

For applications in drug discovery where the compound might be used as a building block in a lead series, computed properties can inform its potential impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The target compound has a LogP of 1.1 and a topological polar surface area (TPSA) of 43.4 Ų . An alternative building block, methyl 3,4-dichloro-4-oxobutanoate, has a higher molecular weight (185.00 g/mol) and an additional chlorine atom, which would lead to a higher LogP and greater lipophilicity . Incorporating a building block with a lower LogP (1.1 vs. a predicted higher value) can be advantageous for maintaining drug-like properties, as excessively lipophilic compounds often suffer from poor solubility and metabolic instability.

Drug Design ADME Prediction Physicochemical Properties

High-Impact Application Scenarios for Methyl 4-chloro-3-methyl-4-oxobutanoate (CAS 82923-97-5)


Synthesis of Complex Pharmaceutical Intermediates and APIs

This compound's value is highest when used as a versatile, bifunctional building block in the synthesis of complex pharmaceutical intermediates. The combination of an acyl chloride and a β-ketoester allows for sequential, chemoselective transformations, enabling the rapid construction of molecular complexity . Its chiral center makes it particularly useful for synthesizing racemic drug candidates or intermediates that will undergo chiral resolution later in the synthesis. This is a core application for this compound class in medicinal chemistry .

Agrochemical Research and Development of Novel Herbicides/Pesticides

The compound is cited for its utility in developing herbicides and pesticides, leveraging its reactivity to construct the core structures of these bioactive molecules . The specific substitution pattern (3-methyl-4-chloro-4-oxobutanoate) may lead to novel agrochemicals with different selectivity or potency profiles compared to those derived from more common, non-methylated analogs. Its use in this context is for research and development of new active ingredients.

Mechanistic Studies in Organic Chemistry Research

Due to its well-defined functional groups and chiral center, the compound serves as an excellent probe for studying reaction mechanisms, particularly nucleophilic substitution and addition-elimination pathways . Researchers can use it to investigate how the methyl substituent influences reaction rates, stereoselectivity, and regioselectivity compared to simpler γ-chloro-β-ketoesters. This fundamental research helps build a deeper understanding of organic reactivity.

In-House Synthesis via a High-Yielding, Literature-Defined Route

For organizations with internal synthesis capabilities, the compound represents a strategic choice due to the existence of a high-yielding (96%) and straightforward synthetic route from a commercially available precursor . This reduces dependency on external suppliers and mitigates supply chain risk. The robust, room-temperature procedure using standard laboratory reagents (oxalyl chloride, DMF, DCM) allows for reliable and scalable in-house production, making it an attractive building block for large-scale research programs .

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